molecular formula C8H16N2 B11825576 1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

Cat. No.: B11825576
M. Wt: 140.23 g/mol
InChI Key: RQEBUNZCBDUVBO-SFYZADRCSA-N
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Description

1-[(1S,6S)-6-methyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound that features a unique azabicyclo structure

Chemical Reactions Analysis

1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their specific substituents and stereochemistry, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific azabicyclo framework and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

InChI

InChI=1S/C8H16N2/c1-7-2-3-10-6-8(7,4-7)5-9/h10H,2-6,9H2,1H3/t7-,8+/m1/s1

InChI Key

RQEBUNZCBDUVBO-SFYZADRCSA-N

Isomeric SMILES

C[C@]12CCNC[C@]1(C2)CN

Canonical SMILES

CC12CCNCC1(C2)CN

Origin of Product

United States

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